4-(4-formyl-1-methyl-1H-pyrazol-3-yl)benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

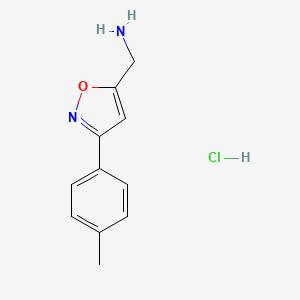

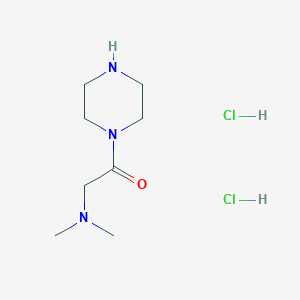

“4-(4-formyl-1H-pyrazol-3-yl)benzonitrile” is a chemical compound with the CAS Number: 1003017-90-0 . It has a molecular weight of 197.2 . The compound is in the form of a powder .

Synthesis Analysis

The synthesis of pyrazole derivatives, which includes “4-(4-formyl-1-methyl-1H-pyrazol-3-yl)benzonitrile”, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .Molecular Structure Analysis

The InChI code for “4-(4-formyl-1H-pyrazol-3-yl)benzonitrile” is 1S/C11H7N3O/c12-5-8-1-3-9(4-2-8)11-10(7-15)6-13-14-11/h1-4,6-7H, (H,13,14) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

“4-(4-formyl-1H-pyrazol-3-yl)benzonitrile” is a powder . It has a molecular weight of 197.2 .Aplicaciones Científicas De Investigación

Synthesis and Characterization

- The synthesis and characterization of various pyrazole derivatives, including 4-(4-formyl-1-methyl-1H-pyrazol-3-yl)benzonitrile, have been explored extensively in scientific research. These studies involve the use of spectroscopic methods and elemental analysis, often supported by theoretical approaches like density functional theory (DFT) for a deeper understanding of molecular architecture and optoelectronic properties (Bharathi & Santhi, 2017).

Application in Ligand Synthesis

- Pyrazole derivatives, including those similar to this compound, have been utilized in the synthesis of ligands for inorganic chemistry applications. The robustness of their conjugated structure is often unaffected by changes in substituents over the phenyl ring, making them versatile for various chemical applications (Faundez-Gutierrez et al., 2014).

Antimicrobial and Anti-inflammatory Applications

- These compounds have shown potential as antimicrobial agents, with studies demonstrating their effectiveness against a range of microbial strains. Additionally, some pyrazole derivatives have been evaluated for their anti-inflammatory properties, indicating their potential use in the treatment of inflammation-related illnesses (Al‐Azmi & Mahmoud, 2020); (Bharathi & Santhi, 2020).

Applications in Crystallography and Structural Analysis

- Pyrazole derivatives are often used in crystallography to study molecular structures. Their unique properties aid in forming hydrogen-bonded sheets or chains in crystal structures, which are important for understanding molecular interactions and electronic structures (Portilla et al., 2007).

Potential in Cancer Research

- Some pyrazole derivatives have been synthesized and evaluated for their antitumor activity. These studies are critical in exploring new therapeutic agents for treating various types of cancer (Jing et al., 2012).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

Similar compounds with a pyrazole core have been shown to exhibit cytotoxicity against several human cell lines , suggesting that this compound may also target cellular structures or enzymes involved in cell growth and proliferation.

Mode of Action

This disruption could lead to cell death, explaining the compound’s potential cytotoxic properties .

Biochemical Pathways

Related compounds have been shown to activate autophagy proteins as a survival mechanism, with the predominant pathway of cell death being p53-mediated apoptosis . This suggests that 4-(4-formyl-1-methyl-1H-pyrazol-3-yl)benzonitrile may also influence these pathways.

Result of Action

Based on the potential cytotoxic properties of similar compounds , it can be inferred that this compound may lead to cell death in targeted cells.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s stability could be affected by temperature and pH . Additionally, the compound’s efficacy could be influenced by the presence of other substances in the environment, such as proteins or other small molecules .

Análisis Bioquímico

Biochemical Properties

4-(4-formyl-1-methyl-1H-pyrazol-3-yl)benzonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the compound has been shown to exhibit antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties . These interactions are primarily mediated through the binding of the compound to specific active sites on enzymes, altering their conformation and activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can induce oxidative stress, leading to the production of reactive oxygen species (ROS) and lipid peroxides, which can affect various cellular components . This oxidative stress can result in changes in gene expression and metabolic flux, ultimately impacting cell survival and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can exhibit lower EC50 values and a broader spectrum of activity over time, indicating its potential for sustained biological activity . Its stability and degradation products must be carefully monitored to ensure consistent results in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound is generally well-tolerated and can exhibit therapeutic effects. For instance, pyrazole derivatives, including this compound, have been shown to be safe and well-tolerated in mice at doses of 300 mg/kg and 100 mg/kg when administered orally and parenterally, respectively . At higher doses, the compound may exhibit toxic or adverse effects, necessitating careful dosage optimization in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound can influence the production of free radicals and reactive oxygen species (ROS) through its interaction with metabolic enzymes . These interactions can lead to changes in cellular metabolism and energy production, affecting overall cellular function and health.

Propiedades

IUPAC Name |

4-(4-formyl-1-methylpyrazol-3-yl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O/c1-15-7-11(8-16)12(14-15)10-4-2-9(6-13)3-5-10/h2-5,7-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEJIMSCXLGDPSL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C2=CC=C(C=C2)C#N)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.